molecular formula C21H21N5 B14401520 N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-95-4

N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14401520
CAS No.: 87594-95-4
M. Wt: 343.4 g/mol
InChI Key: ZYYBEPJCZQTZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic structure comprising a pyrazole ring and a pyrazine ring. Such structures are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with suitable reagents under metal-free conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions followed by base-induced cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. It is being investigated for its potential use in the treatment of various diseases .

Industry: In the industrial sector, this compound is employed in the development of organic materials and optoelectronic devices due to its favorable electronic properties .

Comparison with Similar Compounds

Uniqueness: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug discovery and development .

Properties

CAS No.

87594-95-4

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C21H21N5/c1-2-3-7-16-10-12-17(13-11-16)24-20-15-22-21-19(25-20)14-23-26(21)18-8-5-4-6-9-18/h4-6,8-15H,2-3,7H2,1H3,(H,24,25)

InChI Key

ZYYBEPJCZQTZEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.